(1-Cyclopropylbutyl)sulfamoylchloride

Description

Significance of Sulfamoyl Chloride Scaffolds in Synthetic Methodologies

The sulfamoyl chloride functional group is a powerful electrophilic handle, making it a key intermediate in the synthesis of a wide range of important molecules. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group. This reactivity is the cornerstone of their utility in forming sulfonamides and sulfamides, which are prevalent in medicinal chemistry and materials science. smolecule.comenamine.net For instance, they are crucial for the preparation of substituted glycoside sulfamates, which have been investigated as anticonvulsant agents. chemicalbook.comscbt.com

N-substituted sulfamoyl chlorides serve as precursors to N-heterocyclic-N'-pyrrolesulfonylureas, a class of compounds that have demonstrated potent herbicidal and plant growth regulant properties. The biological activity of the final sulfonylurea products is believed to be significantly influenced by the structure of the initial N-substituted sulfamoyl chloride moiety.

Overview of Historical and Recent Advancements in N-Sulfamoyl Chemistry

Historically, the synthesis of sulfamoyl chlorides has been approached through several routes. A common laboratory-scale method involves the direct reaction of an amine hydrochloride with sulfuryl chloride. chemicalbook.com Another established method is the reaction of an amine with chlorosulfonyl isocyanate, often followed by treatment with formic acid, which can provide high yields of the desired sulfamoyl chloride. chemicalbook.com

Recent advancements in the field have focused on developing milder and more efficient synthetic protocols. The use of N-(tert-Butoxycarbonyl)sulfamoyl chloride has emerged as a versatile reagent that reacts with a wide array of nucleophiles under gentle conditions. enamine.net A key advantage of this reagent is the presence of the Boc protecting group, which can simplify synthetic sequences. enamine.net Furthermore, research into the kinetics and mechanisms of nucleophilic substitution at the sulfonyl sulfur continues to provide a deeper understanding of the reactivity of these compounds, aiding in the design of new synthetic strategies.

The Chemical Profile of (1-Cyclopropylbutyl)sulfamoyl chloride

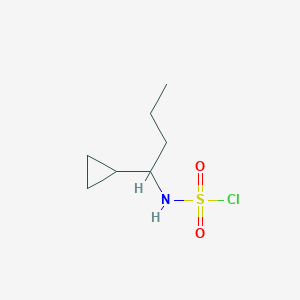

(1-Cyclopropylbutyl)sulfamoyl chloride is a specific member of the N-substituted sulfamoyl chloride family. Its structure features a butyl chain substituted with a cyclopropyl (B3062369) group at the carbon adjacent to the nitrogen of the sulfamoyl chloride moiety. This combination of a small, strained cycloalkyl ring and a larger alkyl chain may confer specific steric and electronic properties to the molecule.

| Property | Value | Source |

| CAS Number | 926207-59-2 | crysdotllc.com |

| Molecular Formula | C₇H₁₄ClNO₂S | crysdotllc.com |

| Molecular Weight | 211.71 g/mol | crysdotllc.com |

| Canonical SMILES | CCC(C1CC1)NS(=O)(=O)Cl | crysdotllc.com |

While specific, detailed research on (1-Cyclopropylbutyl)sulfamoyl chloride is not extensively documented in publicly available literature, its properties and reactivity can be inferred from the general behavior of N-substituted sulfamoyl chlorides.

Synthesis

A plausible synthetic route to (1-Cyclopropylbutyl)sulfamoyl chloride would involve the reaction of 1-cyclopropylbutanamine with a suitable chlorinating agent. Based on established methods for analogous compounds, such as (cyclopropylmethyl)sulfamoyl chloride, one could envision a reaction with chlorosulfonyl isocyanate followed by treatment with formic acid in a solvent like toluene (B28343) under an inert atmosphere. smolecule.comchemicalbook.com This method is known to produce sulfamoyl chlorides in high yield. chemicalbook.com

Alternatively, direct chlorination of the corresponding 1-cyclopropylbutylamine hydrochloride with sulfuryl chloride could also be a viable, albeit potentially less efficient, method.

Chemical Reactivity and Transformations

The primary mode of reactivity for (1-Cyclopropylbutyl)sulfamoyl chloride is expected to be nucleophilic substitution at the sulfonyl sulfur. The electrophilic nature of the sulfur atom, enhanced by the electron-withdrawing oxygen and chlorine atoms, makes it a prime target for a variety of nucleophiles.

Common transformations would include:

Reaction with Amines: Treatment with primary or secondary amines would lead to the formation of the corresponding N,N'-disubstituted sulfamides.

Reaction with Alcohols: In the presence of a base, reaction with alcohols would yield sulfamate (B1201201) esters.

Reaction with Water: Hydrolysis, likely occurring upon exposure to moisture, would produce the corresponding sulfamic acid.

The cyclopropylbutyl substituent on the nitrogen atom would sterically and electronically influence the rates of these reactions compared to simpler N-alkyl sulfamoyl chlorides.

Structure

3D Structure

Properties

Molecular Formula |

C7H14ClNO2S |

|---|---|

Molecular Weight |

211.71 g/mol |

IUPAC Name |

N-(1-cyclopropylbutyl)sulfamoyl chloride |

InChI |

InChI=1S/C7H14ClNO2S/c1-2-3-7(6-4-5-6)9-12(8,10)11/h6-7,9H,2-5H2,1H3 |

InChI Key |

NUVVYRBHGHXTSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1CC1)NS(=O)(=O)Cl |

Origin of Product |

United States |

Synthesis Strategies for 1 Cyclopropylbutyl Sulfamoylchloride

Precursor Synthesis: Methodologies for 1-Cyclopropylbutylamine

The cornerstone of synthesizing the target sulfamoyl chloride is the efficient preparation of its primary amine precursor, 1-cyclopropylbutylamine. This section explores established and plausible synthetic routes for obtaining alkylamines that feature a cyclopropyl (B3062369) group at the α-carbon.

The construction of the 1-cyclopropylbutylamine framework can be approached through several established chemical transformations. Two prominent methods include the reductive amination of a corresponding ketone and the Curtius rearrangement of a carboxylic acid derivative.

Reductive Amination of Cyclopropyl Butyl Ketone: Reductive amination is a widely utilized method for synthesizing amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine source (like ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of 1-cyclopropylbutylamine, the logical starting material is cyclopropyl butyl ketone.

The reaction can be performed under various catalytic conditions. A notable dichotomy exists in the catalytic reductive reactions of cyclopropyl ketones. While rhodium-based catalysts tend to yield the expected reductive amination product, ruthenium catalysts can promote a ring-expansion reaction leading to pyrrolidines. nih.govacs.org Therefore, careful selection of the catalyst is crucial. For the desired outcome of 1-cyclopropylbutylamine, a rhodium catalyst in the presence of carbon monoxide as a deoxygenating agent is a viable approach. acs.org Alternatively, common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective for the reduction of the intermediate imine under mild, slightly acidic conditions. wikipedia.org

Curtius Rearrangement: An alternative strategy involves the Curtius rearrangement, a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the amine. This method has been successfully employed for the scalable synthesis of the structurally related (1-cyclopropyl)cyclopropylamine. nih.govnih.gov

The synthesis would commence with 1-cyclopropylpentanoic acid, which undergoes conversion to its corresponding acyl azide. This is typically achieved by treating the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. The resulting acyl azide is then heated in an inert solvent (like toluene (B28343) or benzene), where it rearranges to form 1-cyclopropylbutyl isocyanate with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate, usually under acidic or basic conditions, yields the target 1-cyclopropylbutylamine. A common protocol involves trapping the isocyanate with a protecting group, such as a tert-butoxycarbonyl (Boc) group by reacting it with tert-butanol, to form a stable carbamate (B1207046) intermediate which can be deprotected later. nih.gov

Since the α-carbon of 1-cyclopropylbutylamine is a chiral center, controlling the stereochemistry is a significant consideration for potential applications where a single enantiomer is required.

In Reductive Amination: The stereochemical outcome of reductive amination depends on the method used. If a chiral amine is used as the ammonia (B1221849) source, diastereoselective reduction of the resulting imine can provide access to enantioenriched products. More commonly, an asymmetric reduction of the achiral imine intermediate is employed. This can be achieved using chiral catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, in combination with a hydrogen source. organic-chemistry.org The development of biocatalysts, like imine reductases (IREDs), also offers a powerful tool for the enantioselective reduction of imines.

In Cyclopropane-Forming Reactions: When the synthesis involves the construction of the cyclopropane (B1198618) ring itself, stereocontrol can be exerted at that stage. Catalytic asymmetric cyclopropanation of alkenes is a well-established field, often employing chiral rhodium or copper catalysts with diazo compounds. rsc.org For instance, the stereoselective synthesis of cyclopropyl alcohols can be achieved via tandem reactions involving asymmetric alkyl addition to α,β-unsaturated aldehydes, followed by a directed diastereoselective cyclopropanation. nih.gov While not a direct route to the target amine, these methods highlight strategies for creating chiral cyclopropyl-containing building blocks that could be further elaborated.

The stereochemistry of imines formed from α-cyclopropyl ketones has been studied, revealing that they can exist as equilibrating E/Z isomeric mixtures in solution, which can influence the stereochemical outcome of subsequent reduction steps. orientjchem.orgorientjchem.org

Chlorosulfonylation of N-Alkylamines to Form N-Alkylsulfamoyl Chlorides

The final step in the synthesis of the title compound is the conversion of the 1-cyclopropylbutylamine precursor into the corresponding N-alkylsulfamoyl chloride. This transformation is typically achieved through reaction with a sulfur(VI) electrophile.

The most direct method for the synthesis of N-alkylsulfamoyl chlorides is the reaction of a primary amine with sulfuryl chloride (SO₂Cl₂). The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. cbijournal.com

The proposed mechanism involves the nucleophilic attack of the amine on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and forming an aminoulfonyl chloride intermediate. rsc.org A base, such as triethylamine (B128534) or pyridine (B92270), then removes the proton from the nitrogen atom to yield the final N-alkylsulfamoyl chloride. cbijournal.comrsc.org It is crucial to use at least two equivalents of the starting amine or one equivalent of amine and one equivalent of a non-nucleophilic base. Using only one equivalent of the primary amine would result in the formation of the corresponding ammonium (B1175870) chloride salt, consuming the starting material.

| Reagent | Role | Typical Conditions |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorosulfonylating agent | Inert solvent (e.g., CH₂Cl₂), low temperature (e.g., 0 °C to rt) |

| Primary Amine (R-NH₂) | Nucleophile | Reactant |

| Base (e.g., Pyridine, Et₃N) | HCl scavenger | At least 1 equivalent relative to the amine |

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent for introducing the sulfamoyl moiety. arxada.comresearchgate.net Its reactivity is characterized by two electrophilic sites: the carbon of the isocyanate group and the sulfur atom. arxada.com

Direct Reaction with Amines: Primary amines react readily with CSI. The initial nucleophilic attack typically occurs at the more electrophilic isocyanate carbon, forming a sulfamoylurea derivative. arxada.com While this is a common reaction pathway, manipulating conditions or substrates can lead to different outcomes.

In Situ Generation of Sulfamoyl Chloride: A more controlled and safer approach involves the in situ generation of sulfamoyl chloride (H₂NSO₂Cl) from CSI, which then reacts with the amine. The reaction of CSI with an equimolar amount of formic acid provides a gentler method for producing sulfamoyl chloride compared to the hazardous reaction with water. tcichemicals.com This reaction releases carbon monoxide and carbon dioxide. The generated sulfamoyl chloride can then react with a primary amine like 1-cyclopropylbutylamine in the presence of a base to afford the desired N-alkylsulfamoyl chloride. researchgate.net This method avoids the direct handling of sulfamoyl chloride, which can be unstable.

| Precursor | Reagent(s) | Intermediate | Purpose |

| Chlorosulfonyl Isocyanate (CSI) | Formic Acid (HCOOH) | Sulfamoyl Chloride (H₂NSO₂Cl) | In situ generation of a less hazardous sulfamoylating agent |

| Primary Amine (R-NH₂) | In situ generated H₂NSO₂Cl, Base | N-Alkylsulfamoyl Chloride | Formation of the final product |

The efficiency of N-alkylsulfamoyl chloride synthesis is highly dependent on the reaction parameters. Key factors for optimization include the choice of solvent, base, and reaction temperature.

Solvent Selection: Aprotic solvents are required for these reactions. Dichloromethane, diethyl ether, and toluene are commonly used. rsc.orgarxada.com For the sulfamoylation of hydroxyl groups, which shares mechanistic similarities, N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) have been shown to accelerate the reaction compared to other solvents. researchgate.net

Base Selection: The choice of base is critical for scavenging the generated HCl and driving the reaction to completion. Common bases include pyridine and triethylamine. cbijournal.com The basicity and steric bulk of the amine can influence the reaction rate and the potential for side reactions. For sterically hindered amines, their reaction with sulfonyl chlorides can be slow. nih.gov In some sulfamide (B24259) syntheses, the use of a stoichiometric amount of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly improve yields. researchgate.net

Temperature and Reagent Stoichiometry: Reactions involving highly reactive reagents like sulfuryl chloride or CSI are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products, followed by warming to room temperature. cbijournal.com The stoichiometry of the reagents must be carefully controlled. For instance, using an excess of the sulfamoylating agent may be necessary to drive the reaction to completion, particularly with less reactive or sterically hindered amines. researchgate.net Continuous flow protocols are also being developed to improve the safety and efficiency of sulfonyl chloride synthesis by allowing for precise control over reaction parameters and minimizing the risks associated with highly exothermic processes. rsc.org

Emerging Synthetic Methodologies for N-Alkylsulfamoyl Chlorides

Recent advancements in synthetic chemistry offer novel pathways to N-alkylsulfamoyl chlorides like (1-Cyclopropylbutyl)sulfamoylchloride. These methods focus on improving efficiency, functional group tolerance, and sustainability.

Photoredox Catalysis in Sulfamoyl Chloride Formation from Precursors

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of various chemical bonds under mild conditions. researchgate.net In the context of sulfamoyl chloride synthesis, photoredox catalysis can be employed to generate sulfamoyl radicals from suitable precursors, which can then be trapped to form the desired product. For instance, a practical method for the hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors has been developed under blue-light activation with the metal-free photocatalyst Eosin Y. nih.gov This type of reaction showcases the potential to form sulfonamides, which are closely related to sulfamoyl chlorides. nih.gov

The general principle involves the single-electron transfer (SET) from an excited photocatalyst to a sulfamoyl chloride precursor, generating a sulfamoyl radical. researchgate.net This radical can then engage in various transformations. While often used to synthesize sulfonamides by reacting with alkenes, the underlying generation of the sulfamoyl radical is key. researchgate.netrsc.org For the synthesis of this compound, one could envision a photoredox-mediated approach starting from precursors that can be converted into the corresponding sulfamoyl radical.

Table 1: Examples of Photoredox-Catalyzed Reactions Relevant to Sulfamoyl Moiety Synthesis

| Photocatalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Eosin Y | Sulfamoyl chlorides, electron-deficient alkenes | Aliphatic sulfonamides | Metal-free, blue-light activation, scalable. nih.gov |

| Iridium complex | Sulfonyl chlorides, alkenes | Hydrosulfonylated products | Utilizes a silyl (B83357) radical source and hydrogen atom donor. rsc.org |

| Potassium poly(heptazine imide) (K-PHI) | S-arylthioacetates | Sulfonyl chlorides | Chromoselective synthesis based on light wavelength. nih.gov |

Metal-Catalyzed and Metal-Free Routes to N-Sulfamoyl Chlorides

Both metal-catalyzed and metal-free strategies have been developed for the synthesis of N-sulfamoyl chlorides and their derivatives, sulfonamides. A common method for sulfonamide synthesis involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. cbijournal.com While effective, the reactivity of the amine can vary. cbijournal.com

Metal-Catalyzed Routes: Palladium-catalyzed cross-coupling reactions have been explored for the synthesis of sulfonamides. One approach involves a three-component synthesis using sulfuric chloride as a sulfur dioxide source, an amine, and a boronic acid. rsc.org In this process, the in situ generated sulfamoyl chloride undergoes a Suzuki-Miyaura coupling with the boronic acid. rsc.org This highlights a metal-catalyzed method to form a sulfonamide from a transient sulfamoyl chloride intermediate. Other metals like iron and zinc have also been used to catalyze the formation of sulfonamides. cbijournal.com For instance, organozinc reagents can react with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) to produce sulfonyl chlorides in situ, which are then reacted with amines to yield sulfonamides without the need for a transition-metal catalyst. acs.org

Metal-Free Routes: Metal-free approaches are gaining traction due to their reduced cost and toxicity. An iodine-catalyzed oxidative coupling of sulfonyl hydrazides and amines provides a metal-free pathway to sulfonamides. researchgate.net Additionally, metal-free C-N coupling of heteroaryl halides and amines has been developed, showcasing advancements in forming the crucial C-N bond in related structures without metal catalysts. organic-chemistry.org A notable metal-free method involves the reaction of sulfonamides with secondary amines to form N-sulfonyl amidines, demonstrating the reactivity of the sulfonamide nitrogen under metal-free conditions. researchgate.net

Table 2: Comparison of Metal-Catalyzed and Metal-Free Sulfonamide Synthesis

| Approach | Catalyst/Reagent | Precursors | Key Advantages |

|---|---|---|---|

| Metal-Catalyzed | |||

| Palladium-Catalyzed | Pd catalyst | Sulfuric chloride, amine, boronic acid | High functional group tolerance and selectivity. rsc.org |

| Zinc-Mediated | Organozinc reagents, TCPC | Aryl/heteroaryl halides, amines | No transition-metal catalyst required for the C-S bond formation. acs.org |

| Iron-Catalyzed | Fe₃O₄-DIPA | Primary amine, sulfonyl chloride | Catalyst is magnetically separable and reusable. cbijournal.com |

| Metal-Free | |||

| Iodine-Catalyzed | Iodine | Sulfonyl hydrazides, amines | Avoids transition metals. researchgate.net |

| Base-Mediated | Triethylamine, NaOH | Amine, sulfonyl chloride | Classical and straightforward method. cbijournal.com |

Sustainable and Green Chemistry Approaches in Sulfamoyl Chloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides and their derivatives to minimize environmental impact. researchgate.net This includes the use of greener solvents, safer reagents, and more energy-efficient processes.

A significant green approach is the use of water as a solvent for the synthesis of sulfonamides. sci-hub.se For example, the reaction of sulfonyl chlorides with amines can be carried out in water with sodium carbonate as the base, allowing for easy isolation of the product by filtration after acidification. sci-hub.se This avoids the use of volatile and often toxic organic solvents like dichloromethane or DMF. researchgate.net

Another sustainable strategy focuses on replacing hazardous reagents. For instance, the stable, solid DABCO·(SO₂)₂ complex can be used as a surrogate for gaseous sulfur dioxide in the synthesis of sulfonyl chlorides. organic-chemistry.org Furthermore, methods are being developed to synthesize sulfonyl chlorides from less hazardous starting materials like thiols, using oxidizing systems such as N-chlorosuccinimide and tetrabutylammonium (B224687) chloride in water. organic-chemistry.org The development of acyl-1,2,4-triazoles as safer, solid alternatives to acyl chlorides, which are prone to hydrolysis, points towards a future where analogous stable precursors for sulfamoyl chlorides could be designed. nih.gov

Table 3: Green Chemistry Approaches in Sulfonyl Chloride and Sulfonamide Synthesis

| Green Principle | Method/Reagent | Description |

|---|---|---|

| Safer Solvents | Water | Used as a solvent for the reaction of sulfonyl chlorides and amines, simplifying workup. sci-hub.se |

| Safer Reagents | DABCO·(SO₂)₂ | A stable, solid surrogate for toxic, gaseous sulfur dioxide. organic-chemistry.org |

| Sodium sulfinate | A stable and commercially available sulfur source used in water. researchgate.net | |

| Atom Economy | One-pot synthesis | In situ generation and reaction of sulfonyl chlorides from thiols to form sulfonamides, reducing waste from intermediate purification. organic-chemistry.org |

| Energy Efficiency | Room temperature reactions | Many green methods are designed to proceed at ambient temperature, reducing energy consumption. sci-hub.se |

Reaction Mechanisms and Reactivity Profile of 1 Cyclopropylbutyl Sulfamoylchloride

Nucleophilic Substitution at the Sulfur Atom of (1-Cyclopropylbutyl)sulfamoylchloride

The sulfur atom in (1-Cyclopropylbutyl)sulfamoyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for the formation of a diverse array of sulfamide (B24259) and sulfonamide derivatives. The mechanism of these reactions generally follows a bimolecular nucleophilic substitution (SN2) pathway at the sulfur atom. nih.govrsc.org

Aminolysis Reactions: Formation of N-Substituted Sulfamides and Sulfonamides

The reaction of (1-Cyclopropylbutyl)sulfamoyl chloride with primary or secondary amines, a process known as aminolysis, is a fundamental method for the synthesis of N-substituted sulfamides and sulfonamides. This reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, leading to the displacement of the chloride leaving group. The traditional method for synthesizing sulfonamides involves the reaction of sulfonyl chlorides with amines. dtu.dk However, this method can sometimes be limited by poor substrate compatibility and harsh reaction conditions. dtu.dk

The general reaction can be represented as follows:

R¹R²NH + (c-C₃H₅)CH(C₃H₇)SO₂Cl → (c-C₃H₅)CH(C₃H₇)SO₂NR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Recent advancements have focused on developing more modular and milder methods for sulfonamide synthesis, including strategies that generate sulfamoyl radicals in situ. dtu.dk These newer approaches aim to overcome the limitations of traditional methods and allow for the synthesis of a wider range of sulfonamides, including those with complex and sensitive functional groups. dtu.dk

Solvolysis Pathways (Hydrolysis and Alcoholysis)

(1-Cyclopropylbutyl)sulfamoyl chloride can undergo solvolysis reactions with water (hydrolysis) or alcohols (alcoholysis) to yield the corresponding sulfonic acid or sulfonic acid ester, respectively. These reactions are examples of nucleophilic substitution where the solvent molecule acts as the nucleophile. rsc.orgresearchgate.net

Hydrolysis:

(c-C₃H₅)CH(C₃H₇)SO₂Cl + H₂O → (c-C₃H₅)CH(C₃H₇)SO₃H + HCl

Alcoholysis:

(c-C₃H₅)CH(C₃H₇)SO₂Cl + R'OH → (c-C₃H₅)CH(C₃H₇)SO₂OR' + HCl

The mechanism for both hydrolysis and alcoholysis of sulfonyl chlorides is generally considered to be a bimolecular SN2-type process. rsc.orgresearchgate.net However, the transition state can shift towards a more SN1-like character (looser transition state) in hydrolysis or a more associative (SAN) character (tighter transition state) in alcoholysis, depending on the specific conditions and substituents. rsc.orgresearchgate.net The rates of these reactions are influenced by the polarity of the solvent and the steric and electronic nature of the substituents on the sulfonyl chloride. rsc.orgresearchgate.netacs.org

Influence of Steric and Electronic Factors on Sulfur Reactivity

The reactivity of the sulfur atom in (1-Cyclopropylbutyl)sulfamoyl chloride is significantly influenced by both steric and electronic factors.

Steric Factors: The bulky 1-cyclopropylbutyl group attached to the sulfamoyl chloride can sterically hinder the approach of nucleophiles to the sulfur atom. This steric hindrance can decrease the rate of nucleophilic substitution reactions. researchgate.net However, in some cases, steric bulk can lead to an acceleration of the reaction rate, a phenomenon known as "steric acceleration." researchgate.net This is attributed to the relief of steric strain in the transition state as the geometry around the sulfur atom changes from tetrahedral to trigonal bipyramidal. nih.govresearchgate.net

Electronic Factors: The electron-withdrawing nature of the chlorine atom and the two oxygen atoms makes the sulfur atom highly electrophilic and thus more susceptible to nucleophilic attack. The cyclopropyl (B3062369) group, due to its unique electronic properties, can also influence the reactivity. Cyclopropyl groups can stabilize adjacent positive charges through conjugation, which could potentially stabilize a more SN1-like transition state in solvolysis reactions.

Radical-Mediated Transformations Involving this compound

In addition to its electrophilic nature, (1-Cyclopropylbutyl)sulfamoyl chloride can participate in radical-mediated reactions. These transformations typically involve the homolytic cleavage of the S-Cl bond to generate a sulfamoyl radical, which can then undergo a variety of subsequent reactions.

Silyl (B83357) Radical-Mediated Activation and Hydrosulfamoylation Processes

A modern and efficient method for activating sulfamoyl chlorides involves the use of silyl radicals. organic-chemistry.orgacs.orgnih.gov While single electron reduction of sulfamoyl chlorides is challenging, they can be readily activated by chlorine-atom abstraction using a silyl radical. acs.orgnih.gov This activation strategy enables the direct, single-step hydrosulfamoylation of alkenes to produce aliphatic sulfonamides. organic-chemistry.orgacs.orgnih.gov

The process is typically initiated by a photocatalyst, such as Eosin Y, under visible light irradiation. organic-chemistry.orgacs.orgnih.gov The photocatalyst facilitates the formation of a silyl radical from a silyl hydride, such as tris(trimethylsilyl)silane (B43935) (TTMSS). organic-chemistry.org The silyl radical then abstracts the chlorine atom from the sulfamoyl chloride to generate the key sulfamoyl radical intermediate. This sulfamoyl radical then adds to an alkene, and the resulting carbon-centered radical is trapped by the silyl hydride to afford the hydrosulfamoylated product and regenerate the silyl radical, thus propagating the radical chain.

This method is notable for its mild reaction conditions and broad functional group tolerance, allowing for the synthesis of diverse and complex sulfonamide derivatives. organic-chemistry.org

Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) Relays in Radical Generation

Recent research has explored photocatalyst-free methods for generating sulfamoyl radicals from sulfamoyl chlorides through Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) relay strategies. researchgate.netacs.orgacs.org These methods offer an alternative to photocatalytic activation and expand the toolkit for C-H functionalization. nih.gov

In one such strategy, tert-butyl nitrite (B80452) (TBN) plays a dual role, serving as both a source of an oxime group and as a HAT reagent. acs.orgacs.org The process is initiated by the generation of a radical that can abstract a hydrogen atom from a suitable donor, creating a new radical species. This radical can then participate in an XAT process, abstracting the chlorine atom from the sulfamoyl chloride to generate the desired sulfamoyl radical. acs.orgacs.org This sulfamoyl radical can then engage in various transformations, such as the regioselective sulfamoyl-oximation of alkenes. acs.orgacs.org

These relay strategies avoid the need for external photocatalysts and often utilize inexpensive and readily available reagents, making them attractive for synthetic applications. acs.org The ability to generate sulfamoyl radicals under these conditions opens up new possibilities for the difunctionalization of alkenes and the synthesis of structurally diverse oxime-containing alkyl sulfonamides. acs.org

Mechanistic Studies of Radical Chain Propagation and Termination

The reactivity of this compound in radical reactions is characterized by a classic chain reaction mechanism, consisting of initiation, propagation, and termination steps. chemistrysteps.comlibretexts.orglumenlearning.commasterorganicchemistry.comlibretexts.org The propagation phase is where the primary transformation of the substrate occurs, while the termination phase concludes the reaction sequence.

Propagation Steps:

The propagation phase of radical reactions involving sulfamoyl chlorides typically involves two key steps. Once a radical initiator generates a reactive species, it can abstract a chlorine atom from this compound to produce a (1-Cyclopropylbutyl)sulfamoyl radical. This radical is a key intermediate that drives the subsequent reactions. researchgate.net

The propagation cycle can be described as follows:

Hydrogen Abstraction: A previously formed radical (R•) abstracts a hydrogen atom from a suitable donor (e.g., an alkane), generating an alkyl radical.

Addition to Unsaturated Systems: The (1-Cyclopropylbutyl)sulfamoyl radical can add to an unsaturated bond, such as an alkene, to form a new carbon-centered radical. This new radical can then propagate the chain by reacting with another molecule. researchgate.net

Termination Steps:

The termination of the radical chain reaction occurs when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.comyoutube.com Due to the low concentration of radicals in the reaction mixture, termination steps are generally less frequent than propagation steps. youtube.com Possible termination reactions in a system containing this compound could involve the combination of any two of the radical intermediates present.

Potential termination steps include:

Dimerization of Sulfamoyl Radicals: Two (1-Cyclopropylbutyl)sulfamoyl radicals can combine.

Combination with Other Radicals: A (1-Cyclopropylbutyl)sulfamoyl radical can react with another radical species present in the reaction mixture.

Reaction with Initiator Radicals: The sulfamoyl radical can also be terminated by reacting with a radical from the initiator.

The probability of these termination events is low, allowing the propagation of the chain reaction to proceed efficiently until the concentration of reactants decreases significantly. youtube.com

Elimination Reactions and Proposed N-Sulfonylimine Intermediates

This compound can undergo elimination reactions to form a highly reactive N-sulfonylimine intermediate. The mechanism of this elimination can follow either an E1cB-like or an E2 pathway, depending on the reaction conditions and the nature of the base employed. dalalinstitute.commasterorganicchemistry.comwikipedia.orgquora.com

E2 Mechanism:

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from the nitrogen atom at the same time as the chloride ion departs. dalalinstitute.comquora.comyoutube.com The rate of this reaction is dependent on the concentrations of both the sulfamoyl chloride and the base. dalalinstitute.com A strong, non-hindered base would favor this pathway.

E1cB-like Mechanism:

The E1cB (elimination unimolecular conjugate base) mechanism is a two-step process that is particularly relevant when the proton to be removed is acidic and the leaving group is relatively poor. masterorganicchemistry.comwikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org In the context of this compound, the reaction would proceed as follows:

Deprotonation: A base removes the proton from the nitrogen atom to form a sulfamoyl anion (the conjugate base). This step is typically reversible.

Chloride Elimination: The resulting anion then expels the chloride ion in a slower, rate-determining step to form the N-sulfonylimine intermediate.

The presence of the electron-withdrawing sulfonyl group increases the acidity of the N-H proton, making the formation of the conjugate base more favorable and thus supporting an E1cB-like pathway. masterorganicchemistry.com

| Elimination Mechanism | Key Features | Favored by |

| E2 | Concerted, one-step process | Strong, non-hindered bases |

| E1cB-like | Two-step process via a conjugate base | Acidic proton, poor leaving group, strong base |

The direct observation of transient intermediates like N-sulfonylimines is challenging due to their high reactivity. However, their existence can be inferred through spectroscopic methods and chemical trapping experiments. nih.govnih.govacs.org

Spectroscopic Evidence:

Transient absorption spectroscopy could potentially be used to detect the short-lived N-sulfonylimine intermediate. nih.gov By monitoring the reaction mixture at specific wavelengths, the formation and decay of a new species could be observed, providing evidence for its existence. For instance, the N-sulfonylimine derived from this compound would be expected to have a characteristic absorption spectrum that differs from both the starting material and the final product.

Trapping Evidence:

A common strategy to demonstrate the presence of a reactive intermediate is to introduce a "trapping" agent into the reaction mixture. This agent is a molecule that reacts rapidly and specifically with the intermediate to form a stable, characterizable product. For the N-(1-Cyclopropylbutyl)sulfonylimine, suitable trapping agents could include:

Nucleophiles: Primary or secondary amines could add to the C=N bond of the imine to form stable adducts. nih.gov

Dienes: In a Diels-Alder type reaction, a reactive diene could trap the N-sulfonylimine, which can act as a dienophile.

The successful isolation and characterization of such trapped products would provide strong evidence for the in-situ generation of the transient N-sulfonylimine intermediate. nih.govacs.orgnih.gov

Cycloaddition Reactions and Their Scope with N-Alkylsulfamoyl Chlorides

The N-sulfonylimine intermediates generated from N-alkylsulfamoyl chlorides are valuable synthons in cycloaddition reactions, allowing for the construction of various heterocyclic ring systems. researchgate.net

N-sulfonylimines, such as the one derived from this compound, can participate in cycloaddition reactions with a variety of unsaturated partners. researchgate.net

Reactions with Alkenes:

With alkenes, N-sulfonylimines can undergo [2+2] cycloadditions to form four-membered azetidine (B1206935) rings or ene reactions, depending on the substitution pattern of the alkene and the reaction conditions.

Reactions with Enamines:

Enamines are electron-rich alkenes that are particularly reactive towards electrophilic partners like N-sulfonylimines. researchgate.net The reaction between an enamine and the N-(1-Cyclopropylbutyl)sulfonylimine could proceed via a stepwise or concerted [4+2] cycloaddition (aza-Diels-Alder reaction) if the enamine is part of a diene system, or a [2+2] cycloaddition, leading to the formation of various nitrogen-containing heterocyclic products. The specific outcome would be influenced by the structures of both the enamine and the N-sulfonylimine.

| Reactant | Cycloaddition Type | Product |

| Alkene | [2+2] Cycloaddition / Ene Reaction | Azetidine / Allylic amine derivative |

| Enamine | [4+2] or [2+2] Cycloaddition | Nitrogen-containing heterocycles |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds, including (1-Cyclopropylbutyl)sulfamoylchloride. It provides precise information about the atomic framework and the connectivity of atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the identity and structure of this compound. The chemical shifts in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the proton attached to the carbon bearing the sulfamoyl chloride group is expected to be significantly deshielded due to the strong electron-withdrawing nature of the SO₂Cl group, likely appearing as a multiplet at a downfield chemical shift. acdlabs.com The protons of the butyl chain would exhibit characteristic multiplets, while the protons of the cyclopropyl (B3062369) ring would appear in the more shielded, upfield region of the spectrum.

In the ¹³C NMR spectrum, a broad range of chemical shifts is observed. oregonstate.edu The carbon atom directly bonded to the sulfamoyl chloride group would be found at a significant downfield shift. The carbons of the alkyl chain and the cyclopropyl group would have distinct signals, allowing for the complete assignment of the carbon skeleton. oregonstate.eduorganicchemistrydata.org Quaternary carbons, if present, are typically weaker in intensity. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-SO₂Cl | 3.5 - 4.0 | 65 - 75 |

| CH₂ (butyl) | 1.3 - 1.8 | 30 - 40 |

| CH₂ (butyl) | 1.2 - 1.6 | 20 - 30 |

| CH₃ (butyl) | 0.8 - 1.0 | 10 - 15 |

| CH (cyclopropyl) | 0.5 - 1.0 | 10 - 20 |

| CH₂ (cyclopropyl) | 0.2 - 0.8 | 5 - 15 |

Note: The actual chemical shifts can be influenced by the solvent and other experimental conditions.

The carbon atom bonded to both the cyclopropyl ring and the sulfamoyl group is a chiral center. Advanced 2D NMR techniques are essential for determining the relative stereochemistry of this center in reaction products or derivatives.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. numberanalytics.comwordpress.com For a derivative of this compound, NOESY experiments can reveal through-space correlations between protons on the cyclopropyl ring, the butyl chain, and the substituent that has replaced the chloride. These spatial relationships are critical for assigning the relative configuration of stereocenters. numberanalytics.comwordpress.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also detects through-space correlations and is particularly useful for molecules of intermediate size where the NOE effect might be null. numberanalytics.com

Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC): These experiments establish proton-proton (COSY) and proton-carbon (HSQC) connectivity through bonds, which helps in the unambiguous assignment of all signals in the ¹H and ¹³C spectra before interpreting the spatial correlations from NOESY or ROESY. numberanalytics.com The magnitude of proton-proton coupling constants (J-values) can also provide stereochemical information, particularly in rigid ring systems. ipb.pt

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₄ClNO₂S), the precise molecular weight is 211.71. crysdotllc.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. While specific data for this compound is not available, the fragmentation of related sulfonamides and sulfonyl chlorides involves characteristic losses. nih.govnih.gov Common fragmentation pathways include the cleavage of the sulfur-carbon bond and the sulfur-chlorine bond. A notable fragmentation for many sulfonamides is the loss of sulfur dioxide (SO₂), a process that often involves rearrangement. nih.govresearchgate.net Electron-withdrawing groups can influence these fragmentation patterns. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| [M-Cl]⁺ | Loss of a chlorine radical |

| [M-SO₂]⁺˙ | Loss of sulfur dioxide |

| [M-SO₂Cl]⁺ | Loss of the sulfamoyl chloride group, leaving the 1-cyclopropylbutyl cation |

| [C₄H₉]⁺ | Butyl cation fragment |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov While a crystal structure for this compound itself may not be publicly available, analysis of crystalline derivatives (e.g., sulfonamides formed by reacting the sulfamoyl chloride with an amine) would provide invaluable information. Such a structure would precisely define bond lengths, bond angles, and the torsional angles around the chiral center, offering an unambiguous determination of its solid-state conformation and absolute stereochemistry (if a chiral derivative is used). Single-crystal XRD is a fundamental method for understanding the detailed internal lattice and the nature of any disorder present in the crystalline material. nih.gov

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of a compound by measuring the current response to a changing applied potential. youtube.comeag.com The technique provides information on oxidation and reduction processes. acs.org Studies on related sulfamoyl and sulfonyl chlorides indicate that their reduction can be challenging. acs.org The reduction of thionyl chloride (SOCl₂) has been shown to involve a one-electron transfer as the rate-determining step in some systems. dtic.mil For this compound, CV could be used to determine its reduction potential, providing insight into its susceptibility to single-electron transfer (SET) processes, which is a key step in certain radical-based reactions. acs.org The experiment involves a three-electrode setup (working, reference, and counter electrodes) in a suitable electrolyte solution. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Monitoring

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. acdlabs.com The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfamoyl chloride group. Sulfonyl chlorides exhibit two very strong and characteristic stretching bands for the S=O group. acdlabs.com

This technique can also be used to monitor the progress of a reaction. For instance, in a reaction where the sulfamoyl chloride is converted to a sulfonamide, the disappearance of the S-Cl band and the appearance of N-H stretching bands would indicate the progression of the reaction.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| S=O | Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O | Symmetric Stretch | 1166 - 1204 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C-H (Cyclopropyl) | Stretch | ~3100 | Medium |

Source: Characteristic absorption ranges are based on data for sulfonyl chlorides and alkanes. acdlabs.comlibretexts.orglibretexts.org

Computational and Theoretical Investigations of 1 Cyclopropylbutyl Sulfamoylchloride Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a vital quantum mechanical method in chemical research, providing a balance of accuracy and computational efficiency for studying molecular systems. researchgate.net It is frequently used to map out reaction mechanisms and calculate the structures and energies of transition states. researchgate.net For (1-Cyclopropylbutyl)sulfamoyl chloride, DFT studies would likely focus on reactions at the sulfamoyl chloride group, such as nucleophilic substitution, which is a characteristic reaction for this functional group.

A hypothetical nucleophilic substitution reaction of (1-Cyclopropylbutyl)sulfamoyl chloride with a generic nucleophile (Nu⁻) could proceed through a two-step mechanism: addition of the nucleophile to form a pentacoordinate intermediate, followed by the departure of the chloride leaving group. DFT calculations would be employed to locate the transition states for both steps and determine which one is higher in energy, thus identifying the RDS. youtube.com

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction

The following data is illustrative to demonstrate the output of a typical DFT analysis and is not based on published experimental results.

| Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1 (TS1) | Nucleophilic attack on the sulfur atom | 15.2 |

| Step 2 (TS2) | Departure of the chloride leaving group | 8.5 |

Based on this illustrative data, the first step (nucleophilic attack) has a higher activation energy and would therefore be the rate-determining step for this hypothetical reaction mechanism. libretexts.orgyoutube.com

The choice of solvent can significantly influence reaction rates and even alter mechanisms. wikipedia.org Computational chemistry models these effects using two main approaches: implicit and explicit solvent models. wikipedia.orgwikipedia.org

Implicit Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, which surrounds the solute molecule. wikipedia.org This method is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the reaction. wikipedia.orgarxiv.org

Explicit Models: In this approach, individual solvent molecules are included in the calculation. youtube.com While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical to the reaction mechanism. youtube.com

For the reaction of (1-Cyclopropylbutyl)sulfamoyl chloride, DFT calculations incorporating these models could predict how the energy profile changes in different solvents. Generally, reactions that develop charge in the transition state are accelerated by more polar solvents. wikipedia.org

Illustrative Data Table: Solvent Effects on the Rate-Determining Step Activation Energy

The following data is illustrative and not based on published experimental results.

| Solvent | Dielectric Constant | Model Type | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | N/A | 21.5 |

| Hexane | 1.9 | Implicit (PCM) | 20.1 |

| Dichloromethane (B109758) | 9.1 | Implicit (PCM) | 17.8 |

| Acetonitrile | 37 | Implicit (PCM) | 15.9 |

| Water | 78 | Implicit (PCM) + 3 Explicit H₂O molecules | 14.3 |

This illustrative table shows a clear trend where the activation energy for the reaction decreases as the polarity of the solvent increases, suggesting the transition state is more polar than the reactants.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide detailed information about the electronic distribution within a molecule, which is fundamental to understanding its chemical behavior. northwestern.eduaun.edu.eg Reactivity descriptors derived from these calculations can predict how and where a molecule is likely to react.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dewikipedia.orgwebmo.net This method provides insights into atomic charges, bond polarity, and delocalization effects arising from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu

For (1-Cyclopropylbutyl)sulfamoyl chloride, an NBO analysis would quantify the electron density on each atom and characterize the key bonds (S-N, S-Cl, S=O). The analysis of interactions between the lone pairs (e.g., on nitrogen or oxygen) and the antibonding orbitals (e.g., σ* of the S-Cl bond) can reveal important electronic stabilization effects. wisc.edu

Illustrative Data Table: NBO Analysis Results

The following data is illustrative and not based on published experimental results.

| Atom/Bond | NBO Property | Value | Interpretation |

| S | Natural Charge | +1.25 e | Highly electrophilic center |

| Cl | Natural Charge | -0.45 e | Good leaving group potential |

| N | Natural Charge | -0.88 e | Nucleophilic and basic center |

| S-Cl Bond | Composition | 28% S, 72% Cl | Highly polar covalent bond |

| N (lp) → σ*(S-Cl) | Delocalization Energy (E2) | 5.1 kcal/mol | Significant stabilization from electron donation |

This illustrative data highlights the electrophilic nature of the sulfur atom and the polarity of the S-Cl bond, which are key to the reactivity of the sulfamoyl chloride group.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The HOMO is considered the primary electron-donating orbital (nucleophilic), while the LUMO is the primary electron-accepting orbital (electrophilic). taylorandfrancis.comyoutube.com The energy gap between the HOMO of a nucleophile and the LUMO of an electrophile is a key indicator of their reactivity. taylorandfrancis.com

In the case of (1-Cyclopropylbutyl)sulfamoyl chloride, FMO theory would predict its behavior in reactions. The LUMO is expected to be localized on the sulfamoyl chloride group, specifically the antibonding σ*(S-Cl) orbital, making this the site for nucleophilic attack. The HOMO would likely be associated with one of the lone pairs on the oxygen or nitrogen atoms.

Illustrative Data Table: FMO Properties

The following data is illustrative and not based on published experimental results.

| Orbital | Energy (eV) | Primary Location |

| HOMO | -9.8 | Nitrogen lone pair |

| LUMO | -1.2 | σ* (S-Cl) antibonding orbital |

| HOMO-LUMO Gap | 8.6 eV | N/A |

The large, negative LUMO energy indicates that (1-Cyclopropylbutyl)sulfamoyl chloride is a strong electrophile at the sulfur atom, readily accepting electrons from a nucleophile into its S-Cl antibonding orbital, which would facilitate bond cleavage.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities that constantly explore different shapes or conformations. researchgate.net Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a detailed picture of a molecule's conformational flexibility and its interactions with its environment. nih.govmdpi.comnih.gov

For (1-Cyclopropylbutyl)sulfamoyl chloride, MD simulations could be used to explore the rotational freedom around its single bonds, such as the C-S and C-N bonds. This analysis would reveal the most stable conformations of the molecule in solution and the energy barriers between them. Understanding the accessible conformations is crucial, as the molecule's shape can significantly impact its ability to interact with other molecules, such as biological receptors.

Illustrative Data Table: Key Conformational Preferences from a Hypothetical MD Simulation

The following data is illustrative and not based on published experimental results.

| Dihedral Angle | Atom Definition | Dominant Angle(s) | Population (%) |

| τ₁ | C(butyl)-C(α)-S-N | +60°, -60°, 180° | 35%, 33%, 32% |

| τ₂ | C(α)-S-N-H | 175° | 92% |

This illustrative data suggests that while there is significant rotational freedom in the butyl group (τ₁), the orientation around the S-N bond (τ₂) is much more rigid, likely due to steric hindrance and electronic effects.

Prediction of Stereoselectivity and Regioselectivity in Reactions

Computational and theoretical chemistry have emerged as indispensable tools for predicting the outcomes of complex organic reactions. In the case of (1-Cyclopropylbutyl)sulfamoyl chloride, a chiral compound with multiple potential reactive sites, computational modeling provides crucial insights into its stereochemical and regiochemical behavior. These predictive studies are vital for understanding reaction mechanisms and for designing synthetic routes that yield specific desired products.

The prediction of stereoselectivity and regioselectivity in reactions involving (1-Cyclopropylbutyl)sulfamoyl chloride is primarily approached through quantum mechanical calculations, such as Density Functional Theory (DFT), and increasingly, through machine learning models trained on large datasets of chemical reactions. arxiv.orgnih.gov These methods allow for the exploration of potential reaction pathways, the calculation of activation energies for various transition states, and the determination of the thermodynamic stability of possible products. rsc.org

Stereoselectivity

The stereoselectivity of reactions involving (1-Cyclopropylbutyl)sulfamoyl chloride is dictated by the energetic differences between diastereomeric transition states. Given that the starting material is chiral, any reaction at a prochiral center or the introduction of a new stereocenter will have diastereomeric outcomes. Computational models can predict which diastereomer is likely to be favored by calculating the free energy of the transition states leading to each product. chemrxiv.org

Our understanding of stereoselective reactions is largely based on the qualitative assessment of steric and electronic effects. arxiv.orgnih.gov However, quantitative prediction remains a significant challenge. arxiv.org Machine learning techniques, combining models like LASSO and Random Forest with Gaussian Mixture models, have shown promise in quantitatively predicting the stereoselectivity of chemical reactions. arxiv.org These approaches can capture complex interactions between features that are critical for accurate predictions. arxiv.org

For a molecule like (1-Cyclopropylbutyl)sulfamoyl chloride, a key factor in stereoselectivity is the influence of the existing chiral center on the approach of a reactant. The cyclopropyl (B3062369) and butyl groups create a specific steric environment around the sulfamoyl chloride functional group. Computational models can map the potential energy surface for the approaching reactant, identifying the lowest energy pathway that will lead to the major diastereomer.

A hypothetical DFT study on the reaction of (1-Cyclopropylbutyl)sulfamoyl chloride with a nucleophile, for instance, would involve calculating the activation energies for the formation of the two possible diastereomers. The predicted diastereomeric ratio can be estimated from the difference in these activation energies (ΔΔG‡) using the Boltzmann distribution.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Reaction of (1-Cyclopropylbutyl)sulfamoyl chloride with a Nucleophile

| Transition State | Absolute Energy (Hartree) | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| TS leading to (R,R)-product | -1234.56789 | 0 | >99 |

| TS leading to (R,S)-product | -1234.56432 | 2.24 | 1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Regioselectivity

The regioselectivity of reactions involving (1-Cyclopropylbutyl)sulfamoyl chloride is a more complex issue due to the presence of the cyclopropylmethyl moiety. This structural feature can lead to the formation of a cyclopropylcarbinyl cation intermediate, which is known to undergo rapid rearrangement to a homoallyl cation. nih.govrsc.org Therefore, a nucleophilic substitution reaction could result in products where the cyclopropane (B1198618) ring is either retained or has undergone ring-opening.

Computational studies are particularly valuable in predicting the outcome of such reactions. By calculating the energy barriers for both the direct substitution on the cyclopropylcarbinyl cation and the rearrangement to the homoallyl cation, it is possible to predict the major regioisomeric product. nih.gov The nature of the substituents on the cyclopropylcarbinyl cation has been shown to be a critical factor in determining the height of the activation barrier for rearrangement. nih.gov For some systems, direct nucleophilic attack is kinetically favored, while for others, rearrangement becomes competitive, leading to a mixture of products. nih.gov

In the context of (1-Cyclopropylbutyl)sulfamoyl chloride, a reaction proceeding through a carbocationic intermediate could yield at least two regioisomers: one with the cyclopropyl group intact and another resulting from ring-opening. DFT calculations can be employed to model the reaction pathways and determine the relative activation energies for each potential outcome.

Table 2: Hypothetical DFT-Calculated Activation Barriers for Competing Reaction Pathways of a (1-Cyclopropylbutyl)sulfamoyl chloride-derived Intermediate

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |

| Direct Substitution | TS_direct | 15.2 | Cyclopropane ring retained |

| Rearrangement/Ring-Opening | TS_rearrange | 12.8 | Ring-opened product favored |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, computational tools can analyze the electronic properties of the molecule, such as the distribution of frontier molecular orbitals (FMOs), to predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net For instance, in reactions involving electrophiles, the highest occupied molecular orbital (HOMO) will indicate the most nucleophilic site, while in reactions with nucleophiles, the lowest unoccupied molecular orbital (LUMO) will point to the most electrophilic site. nih.gov

Future Research Directions and Unexplored Reactivities of 1 Cyclopropylbutyl Sulfamoylchloride

Development of Catalytic and Enantioselective Methodologies for Sulfamoyl Transfer

The development of catalytic and enantioselective methods for the transfer of the sulfamoyl group from (1-Cyclopropylbutyl)sulfamoylchloride to various nucleophiles represents a significant area for future research. While catalytic methods for alcohol sulfamoylation using electron-deficient aryl sulfamates as group transfer reagents have been reported, the direct catalytic enantioselective transfer from a chiral sulfamoyl chloride like the title compound remains an open challenge. researchgate.net

Future work could focus on the design of chiral catalysts, such as isothioureas, phosphines, or bifunctional organocatalysts, that can recognize and selectively activate one of the enantiomers of this compound. This would enable the enantioselective synthesis of a wide range of sulfamides and sulfamate (B1201201) esters, which are important pharmacophores. Drawing inspiration from rhodium-catalyzed enantioselective hydrosulfonylation of allenes and alkynes, similar metal-based catalytic systems could be explored for the asymmetric transfer of the (1-cyclopropylbutyl)sulfamoyl group. nih.gov The development of such methodologies would be of high value for the construction of chiral sulfonamides, a class of compounds with significant interest in pharmacology. researchgate.net

Table 1: Potential Catalytic Systems for Enantioselective Sulfamoyl Transfer

| Catalyst Class | Potential Mechanism | Desired Outcome |

| Chiral Lewis Bases (e.g., isothioureas, DMAP analogs) | Nucleophilic catalysis, formation of a chiral sulfamoyl-catalyst adduct | Enantioselective sulfamoylation of alcohols, amines, and other nucleophiles |

| Chiral Transition Metal Complexes (e.g., Rh, Ru, Pd) | Oxidative addition/reductive elimination cycles | Asymmetric cross-coupling reactions to form C-S or N-S bonds |

| Bifunctional Organocatalysts (e.g., thioureas, squaramides) | Hydrogen bonding activation of the sulfamoyl chloride and/or the nucleophile | Highly stereocontrolled addition reactions to prochiral substrates |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

The inherent reactivity and potential thermal instability of sulfamoyl chlorides make them ideal candidates for integration into continuous flow chemistry and automated synthesis platforms. rsc.orgresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic reactions. rsc.orgmdpi.com

Future research should aim to develop robust flow protocols for the synthesis and subsequent reactions of this compound. This could involve the continuous generation of the sulfamoyl chloride from the corresponding amine or sulfonic acid, followed by its immediate use in a downstream reaction. researchgate.netresearchgate.net Such a telescoped process would minimize the handling of the reactive intermediate and allow for rapid library synthesis of derivatives. acs.orgresearchgate.net Automated platforms could be employed to explore a wide range of reaction conditions and substrates, accelerating the discovery of novel reactivity and applications. chemrxiv.orgsynplechem.com

Table 2: Advantages of Flow Chemistry for this compound Chemistry

| Feature | Advantage |

| Precise Temperature Control | Minimizes decomposition and side reactions |

| Enhanced Mixing | Improves reaction rates and reproducibility |

| Increased Safety | Small reactor volumes reduce the risk of thermal runaway |

| Scalability | Production can be easily scaled by running the system for longer periods |

| Automation | Enables high-throughput screening and optimization |

Exploration of Bioisosteric Replacements and Scaffold Modifications for Novel Synthetic Utility

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in drug discovery and materials science. nih.govdrughunter.comnih.gov The sulfamoyl group in this compound is a prime candidate for such modifications. Future research could explore the synthesis and reactivity of analogs where the sulfamoyl moiety is replaced by other sulfur-based functional groups like sulfoximines or sulfilimines, which have gained attention as valuable bioisosteres. nih.gov Additionally, non-sulfur-containing bioisosteres could also be investigated to modulate properties like polarity, hydrogen bonding capacity, and metabolic stability. chem-space.comcambridgemedchemconsulting.combenthamscience.com

Furthermore, modifications to the (1-cyclopropylbutyl) scaffold itself could unlock novel synthetic utility. For instance, the introduction of additional functional groups on the cyclopropyl (B3062369) ring or the butyl chain could provide handles for further chemical transformations or act as points for diversification in library synthesis. The development of synthetic routes to such modified scaffolds will be a key challenge in this area.

Table 3: Potential Bioisosteric Replacements for the Sulfamoyl Group

| Bioisosteric Replacement | Potential Change in Properties |

| Sulfoximine | Altered hydrogen bonding and polarity |

| Sulfilimine | Introduction of a basic center, modulation of lipophilicity |

| Phosphonamide | Different geometric and electronic properties |

| Carboxamide | Change in acidity and hydrogen bonding pattern |

Advanced Mechanistic Investigations Through Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms of this compound is crucial for the rational design of new synthetic methods. While mechanistic studies on the solvolysis of related carbamoyl (B1232498) chlorides have been conducted, the specific influence of the cyclopropyl group on the reactivity of the sulfamoyl chloride remains unexplored. nih.govresearchgate.netnih.gov

Advanced techniques such as ultrafast spectroscopy could provide unprecedented insights into the transient intermediates and transition states involved in the reactions of this compound. nih.gov Time-resolved infrared or X-ray spectroscopy could be employed to directly observe the dynamics of bond breaking and formation during sulfamoyl transfer reactions. Computational studies, in conjunction with experimental data, could help to elucidate the role of the cyclopropyl group in stabilizing or destabilizing key intermediates, for example, through electronic effects or conformational constraints. A recent photocatalyst-free activation of sulfamoyl chlorides via a hydrogen atom transfer (HAT) and halogen-atom transfer (XAT) relay strategy suggests that radical pathways could also be accessible for this class of compounds, warranting further mechanistic investigation. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.